molecular formula C12H6ClF6N3O2 B1411201 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1823188-14-2

5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1411201
CAS No.: 1823188-14-2
M. Wt: 373.64 g/mol
InChI Key: DXHFTCXCCYBLTI-UHFFFAOYSA-N
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Description

The compound 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted with:

  • A methyl group at position 1.
  • A trifluoromethyl group at position 2.
  • A carbaldehyde group at position 4. Additionally, it contains a pyridinone moiety (2-oxo-pyridin-1(2H)-yl) substituted with chlorine at position 3 and a trifluoromethyl group at position 5. This structural complexity confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF6N3O2/c1-21-9(6(4-23)8(20-21)12(17,18)19)22-3-5(11(14,15)16)2-7(13)10(22)24/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFTCXCCYBLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)N2C=C(C=C(C2=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107853
Record name 5-[3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823188-14-2
Record name 5-[3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823188-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-Chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Pyrazole Core

  • Reagents: Hydrazine derivatives, carbonyl compounds.
  • Conditions: Often involves catalysts like copper triflate or ionic liquids to enhance yields and selectivity.
  • Techniques: Microwave-assisted synthesis can be used to expedite reaction times and improve yields.

Step 2: Introduction of Trifluoromethyl Groups

  • Reagents: Trifluoromethylating agents.
  • Conditions: Controlled temperatures and solvents are crucial to avoid degradation of sensitive functional groups.

Step 3: Chlorination and Oxidation

  • Reagents: Chlorinating agents, oxidizing agents.
  • Conditions: Specific conditions such as controlled temperatures and solvents are necessary to achieve the desired chlorination and oxidation without damaging the molecule.

Detailed Synthesis Protocol

A detailed synthesis protocol might involve the following steps:

  • Synthesis of Pyrazole Intermediate:

    • Combine hydrazine derivative with a carbonyl compound in the presence of a catalyst.
    • Use microwave irradiation to expedite the reaction.
  • Introduction of Trifluoromethyl Group:

    • Use a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.
  • Formation of Pyridinone Ring:

    • React the pyrazole intermediate with a suitable reagent to form the pyridinone ring.
  • Chlorination:

    • Use a chlorinating agent to introduce the chloro group.
  • Oxidation:

    • Employ an oxidizing agent to achieve the desired oxidation state.
  • Final Steps:

    • Combine the pyridinone intermediate with the pyrazole derivative under suitable conditions to form the final compound.

Analytical Data

Analytical data for this compound can be summarized as follows:

Analytical Method Description
Mass Spectrometry Molecular weight: approximately 392.71 g/mol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to elucidate the molecular structure.
Infrared Spectroscopy Provides insights into physical properties and functional groups.

Research Findings and Applications

Research on this compound highlights its potential in medicinal chemistry and agrochemical applications due to its unique structural features and reactivity profile. Studies indicate that compounds with similar structures can exhibit high affinity for biological targets such as enzymes or receptors, showing promise in areas like cancer treatment and anti-inflammatory therapies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. The trifluoromethyl groups enhance the metabolic stability and bioavailability of drug candidates. It is studied for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides, fungicides, and insecticides. The compound’s stability and reactivity make it a valuable component in developing new agrochemical products.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl groups can enhance binding affinity to target proteins, increasing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Compound A : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()
  • Key Differences: Functional Group: Carboxylic acid (position 4) instead of carbaldehyde. Pyridine Substitution: Pyridine (non-oxidized) vs. pyridinone (oxidized 2-oxo group).
  • Implications: The carboxylic acid enhances polarity and hydrogen-bonding capacity compared to the aldehyde, affecting solubility and target interactions.
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
  • Key Differences: Substituent at Pyridinone Position: A phenylsulfanyl group replaces the pyridinone moiety.
  • The pyridinone in the target compound introduces a hydrogen-bond acceptor (C=O), which may enhance binding to biological targets .

Heterocyclic Variants

Compound C : 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one ()
  • Key Differences: Core Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyridinone (one nitrogen).
  • Implications: Pyridazinones exhibit distinct electronic properties due to nitrogen positioning, influencing aromaticity and dipole moments. The methylamino group in Compound C introduces basicity, absent in the target compound .
Compound D : Triarylpyridinones (e.g., from )
  • Key Differences: Substituents: Benzyloxy and fluorine vs. trifluoromethyl and chlorine on the pyridinone.
  • Implications :
    • Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects compared to benzyloxy groups.
    • Chlorine at position 3 may sterically hinder interactions compared to smaller substituents like fluorine .

Functional Group Variations

Compound E : 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid ()
  • Key Differences :
    • Substituent at Position 3 : Trifluoroethoxy vs. trifluoromethyl.
    • Functional Group : Carboxylic acid vs. carbaldehyde.
  • Implications :
    • Trifluoroethoxy provides steric bulk without the strong electron-withdrawing effect of trifluoromethyl.
    • Carboxylic acid derivatives are more stable under physiological conditions than aldehydes .

Biological Activity

The compound 5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other relevant pharmacological aspects.

Chemical Structure and Properties

The compound's molecular formula is C12H6ClF6N3O2C_{12}H_6ClF_6N_3O_2 with a molecular weight of 373.64 g/mol. The structure features a pyrazole ring substituted with trifluoromethyl groups and a pyridine moiety, which are known to enhance biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research has shown that related pyrazole compounds can inhibit the growth of various cancer cell lines. For example, compounds derived from pyrazoles have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
CompoundCell LineIC50 (µM)
Compound 4A54926
Compound 21HCT1160.39 ± 0.06
Compound 24MCF-70.46 ± 0.04

These findings suggest that the compound may possess similar or enhanced anticancer efficacy due to its structural features.

The mechanisms through which this compound exerts its biological effects may involve:

  • Kinase Inhibition : Many pyrazole derivatives act as kinase inhibitors, disrupting pathways essential for cancer cell proliferation.
  • Apoptosis Induction : Compounds like this one may trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : Some studies indicate that pyrazoles can induce cell cycle arrest at specific phases, preventing cancer cells from dividing.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various substituted pyrazoles for their anticancer activity:

  • Study by Nitulescu et al. : This study prepared different substituted pyrazoles and evaluated their cytotoxicity against multiple cancer cell lines, revealing significant activity for certain derivatives with mean log GI50 values indicating potent efficacy .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. Key steps include:

  • Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position of the pyrazole ring .
  • Nucleophilic substitution to attach the 3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl moiety. Alkaline conditions (e.g., K₂CO₃ in DMF) are critical for this step, as described in analogous pyrazole-carbaldehyde syntheses .
  • Purification via column chromatography or recrystallization to isolate the product.
    Optimization Tips:
  • Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Control reaction temperatures (e.g., 0–5°C during formylation to prevent over-oxidation).
  • Monitor progress using TLC with UV detection at 254 nm .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at ~10 ppm, pyridine ring protons at 7–8 ppm). Trifluoromethyl groups show characteristic ¹⁹F NMR signals near -60 ppm .
  • X-ray Crystallography:
    • Resolves bond angles and confirms regiochemistry. For example, the aldehyde group’s orientation relative to the pyridine ring can be validated .
  • HRMS (High-Resolution Mass Spectrometry):
    • Confirms molecular formula (e.g., [M+H]⁺ ion matching C₁₃H₈ClF₆N₃O₂) .

Advanced: How do electronic effects of substituents (e.g., trifluoromethyl, chloro) influence reactivity in cross-coupling reactions?

Answer:

  • Trifluoromethyl (CF₃):
    • Strong electron-withdrawing effect reduces electron density on the pyrazole ring, directing electrophilic attacks to the 4-position (aldehyde site).
    • Enhances metabolic stability in biological studies by reducing oxidative metabolism .
  • Chloro (Cl):
    • Acts as a leaving group in nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides). Reactivity is pH-dependent; use polar aprotic solvents (DMF) with mild bases (NaHCO₃) .
      Methodological Insight:
      Combine DFT calculations (e.g., Gaussian09) with experimental kinetics to predict and validate substitution patterns .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from:

  • Purity Variations: Impurities ≥5% can skew bioassay results. Validate purity via HPLC (≥95%) with a C18 column and acetonitrile/water gradient .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Standardize protocols using controls like known kinase inhibitors .
  • Solubility Issues: The compound’s lipophilicity (logP ~3.5) may limit aqueous solubility. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Answer:

  • Molecular Docking (AutoDock Vina):
    • Model interactions with targets (e.g., kinases or GPCRs). The aldehyde group may form hydrogen bonds with catalytic lysine residues .
  • SAR (Structure-Activity Relationship) Studies:
    • Modify the pyridine’s 5-CF₃ group to less electronegative substituents (e.g., methyl) to reduce steric hindrance.
    • Replace the chloro group with bioisosteres (e.g., Br, I) to tune binding kinetics .
  • MD Simulations (GROMACS):
    • Simulate binding stability over 100 ns to identify critical residues for interaction .

Advanced: What are the stability challenges under physiological conditions, and how are they mitigated?

Answer:

  • Aldehyde Oxidation: The 4-carbaldehyde group is prone to oxidation. Stabilize by:
    • Storing at -20°C under nitrogen.
    • Derivatizing as oximes (e.g., O-benzoyloxime) for in vivo studies .
  • Hydrolysis of Pyridinone Ring: The 2-oxo group may hydrolyze in acidic environments. Use buffered solutions (pH 7.4) during bioassays .
    Validation: Monitor degradation via LC-MS over 24 hours at 37°C .

Advanced: How does the compound’s regiochemistry impact its interaction with cytochrome P450 enzymes?

Answer:

  • Metabolic Hotspots: The 1-methyl group undergoes CYP3A4-mediated demethylation. Use deuterated analogs (e.g., CD₃ at 1-position) to slow metabolism .
  • Inhibition Potential: The trifluoromethyl groups may block CYP2D6 active sites. Test inhibition via fluorogenic substrate assays (e.g., 7-benzoxyquinoline) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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